molecular formula C20H24ClN B10826653 3-(4-chlorophenyl)-N,N-dimethyl-6-phenylhex-5-en-3-amine

3-(4-chlorophenyl)-N,N-dimethyl-6-phenylhex-5-en-3-amine

Cat. No.: B10826653
M. Wt: 313.9 g/mol
InChI Key: HMTRSNDBAJGKGC-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-N,N-dimethyl-6-phenylhex-5-en-3-amine is an organic compound that features a complex structure with a chlorophenyl group, a dimethylamine group, and a phenylhexene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-N,N-dimethyl-6-phenylhex-5-en-3-amine typically involves multi-step organic reactions. One common method involves the alkylation of an amine with a suitable halide. For instance, the reaction between 4-chlorobenzyl chloride and N,N-dimethylhex-5-en-3-amine under basic conditions can yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the alkylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as distillation, crystallization, or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-N,N-dimethyl-6-phenylhex-5-en-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like hydroxide or alkoxide ions replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solution.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of phenols or ethers.

Scientific Research Applications

3-(4-chlorophenyl)-N,N-dimethyl-6-phenylhex-5-en-3-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-N,N-dimethyl-6-phenylhex-5-en-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-chlorophenyl)-N,N-dimethyl-6-phenylhex-5-en-3-amine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both chlorophenyl and dimethylamine groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C20H24ClN

Molecular Weight

313.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-N,N-dimethyl-6-phenylhex-5-en-3-amine

InChI

InChI=1S/C20H24ClN/c1-4-20(22(2)3,18-12-14-19(21)15-13-18)16-8-11-17-9-6-5-7-10-17/h5-15H,4,16H2,1-3H3

InChI Key

HMTRSNDBAJGKGC-UHFFFAOYSA-N

Canonical SMILES

CCC(CC=CC1=CC=CC=C1)(C2=CC=C(C=C2)Cl)N(C)C

Origin of Product

United States

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